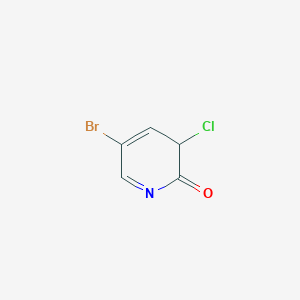

5-Bromo-3-chloropyridin-2(3h)-one

Description

Structural Significance within Halogenated Heterocyclic Systems

Heterocyclic compounds, which incorporate atoms other than carbon within a ring structure, are fundamental to organic and medicinal chemistry. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into these rings creates halogenated heterocycles, a class of compounds with significant utility in synthesis. nih.gov Halogens act as pivotal functional groups that can enhance the reactivity and modify the electronic properties of the molecule.

The presence of both a bromine and a chlorine atom on the pyridinone ring of 5-Bromo-3-chloropyridin-2(3H)-one offers distinct advantages for chemical synthesis. These halogen atoms can serve as reactive sites for various transformations, including nucleophilic substitution and cross-coupling reactions. This dual halogenation provides chemists with the flexibility to selectively functionalize the molecule at different positions, thereby enabling the construction of diverse and complex chemical entities. For instance, related compounds like 3-bromo-5-chloropyridines are utilized as intermediates in the synthesis of more complex structures such as azatetralones. google.com

Research Trajectories and Academic Relevance of Pyridinone Frameworks

The pyridinone scaffold is a privileged structure in medicinal chemistry and drug discovery. This framework is a key component in numerous biologically active compounds and approved pharmaceuticals. Pyridinone derivatives are recognized for their ability to act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets like enzymes and receptors.

The academic and industrial relevance of the pyridinone framework is demonstrated by its presence in compounds with a wide array of therapeutic applications. Research has shown that molecules containing the pyridinone core exhibit properties that make them suitable for developing agents with various potential biological activities. The versatility of the pyridinone ring allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's properties to optimize its function. This adaptability has made the pyridinone scaffold a focal point in the design and synthesis of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClNO |

|---|---|

Molecular Weight |

208.44 g/mol |

IUPAC Name |

5-bromo-3-chloro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |

InChI Key |

DWDITVGAGNGXCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Chloropyridin 2 3h One and Its Precursors

Strategies for the Direct Synthesis of 5-Bromo-3-chloropyridin-2(3H)-one

The direct synthesis of the target compound involves building the core heterocyclic structure and then introducing the required halogen substituents.

Cyclization Approaches to the 2-Pyridinone Core

The formation of the 2-pyridinone ring is a foundational step, and numerous synthetic approaches have been developed. These strategies often involve the cyclization of acyclic precursors. nih.gov One major pathway involves the cyclic condensation of two different compounds, while another relies on transforming existing six-membered rings like pyridine (B92270) into the desired pyridinone. nih.gov

Key methods for constructing the 2-pyridinone skeleton include:

Annulation Reactions: A [4+2] annulation of in-situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides a facile route to diverse 2-pyridones. organic-chemistry.org

Enamine Cyclization: The reaction of enaminones, such as 3-dimethylamino-2-formyl acrylonitrile, with nucleophiles like malononitrile (B47326) can produce pyridin-2(1H)-one derivatives under mild conditions. nih.gov

Tandem Reactions: A one-pot tandem conversion utilizing the Blaise reaction intermediate has been shown to be an efficient method for synthesizing various 2-pyridinone derivatives from nitriles and ethyl bromoacetate. nih.gov This involves a Michael addition, isomerization, and subsequent intramolecular ring-closing. nih.gov

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: Known as the Catellani reaction, this strategy allows for the diversity-oriented synthesis of 2-pyridones from precursors like 4-iodo-2-pyridone, enabling the formation of two adjacent chemical bonds in a single operation. nih.gov

Below is a summary of various cyclization strategies for synthesizing the 2-pyridinone core.

| Method | Precursors | Key Features | Reference |

| [4+2] Annulation | N-propargylamines, Active methylene compounds | In-situ generation of azadienes, good yields. | organic-chemistry.org |

| Enamine Cyclization | Enaminones (e.g., 3-dimethylamino-2-formyl acrylonitrile), Nucleophiles (e.g., malononitrile) | Mild reaction conditions. | nih.gov |

| Tandem Blaise Reaction | Nitriles, Ethyl bromoacetate | One-pot conversion, operationally convenient. | nih.gov |

| Catellani Reaction | 4-Iodo-2-pyridone, Alkyl/aryl halides | Diversity-oriented, forms two bonds in one operation. | nih.gov |

Direct Halogenation of Pyridinone Derivatives

Once the 2-pyridinone core is formed, direct halogenation can be employed to install the bromo and chloro substituents. Due to the tautomeric equilibrium between 2-pyridinone and 2-hydroxypyridine, the ring is activated towards electrophilic substitution.

Regioselective mono- and di-halogenations of activated pyridines, such as hydroxy and amino pyridines, have been successfully carried out using N-bromosuccinimide (NBS). researchgate.net Studies show that the reactivity of substrates decreases in the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the position of the existing substituent. researchgate.net For a pre-existing 3-chloropyridin-2(3H)-one, bromination would be directed by the activating hydroxyl group (in its tautomeric form) and the existing chloro substituent. High yields of monobrominated products are often achievable, and dibromination can be accomplished with additional equivalents of the halogenating agent. researchgate.net

Synthesis of Halogenated Pyridine Derivatives as Key Precursors

An alternative and often more controlled approach involves the synthesis of a correctly substituted pyridine derivative, which is then converted to the final 2-pyridinone product. This places the focus on the challenging task of regioselective halogenation of the pyridine ring.

Regioselective Halogenation of Pyridine Ring Systems

The selective installation of halogens onto a pyridine ring is a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution reactions, which often require harsh conditions and yield mixtures of isomers. nih.govchemrxiv.org Consequently, novel methods that offer high regioselectivity are of paramount importance.

Strategies often involve activating the pyridine ring, for instance, through the formation of pyridine N-oxides, which can then be halogenated with greater efficiency and control. nih.govresearchgate.net

Phosphine-Mediated Halogenation Techniques

A sophisticated strategy for the 4-selective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govnih.govacs.org This two-step method is effective for a wide range of unactivated pyridines and can even be applied in the late-stage halogenation of complex molecules. nih.govresearchgate.net

The process involves:

Phosphonium (B103445) Salt Formation: A heterocyclic phosphine is installed at the 4-position of the pyridine, forming a pyridylphosphonium salt. The phosphine reagents are designed with electron-deficient pyridine ligands to make the resulting phosphonium salts more reactive. nih.gov

Nucleophilic Displacement: The phosphonium group is subsequently displaced by a halide nucleophile (e.g., from lithium chloride or lithium bromide). nih.govnih.gov

Computational studies suggest the reaction proceeds via an SNAr pathway, where the elimination of the phosphine is the rate-determining step. nih.govnih.govacs.org The reactivity can be influenced by steric interactions between the departing phosphine and substituents on the pyridine ring. researchgate.net

| Parameter | Description | Reference |

| Strategy | Two-step: 1. Formation of 4-pyridylphosphonium salt. 2. Nucleophilic displacement with halide. | nih.govchemrxiv.org |

| Selectivity | C4-selective halogenation. | nih.govresearchgate.net |

| Mechanism | SNAr pathway; phosphine elimination is rate-determining. | nih.govnih.gov |

| Substrate Scope | Broad range of unactivated pyridines, complex pharmaceuticals. | nih.govresearchgate.netchemrxiv.org |

| Reagents | Designed heterocyclic phosphines, halide nucleophiles (e.g., LiCl, LiBr). | nih.govnih.gov |

Ring-Opening/Ring-Closing Strategies via Zincke Imine Intermediates

To overcome the challenges of direct 3-selective halogenation, a novel strategy has been developed that temporarily dearomatizes the pyridine ring. chemrxiv.orgchemrxiv.org This one-pot protocol transforms the electron-deficient pyridine into a more reactive series of polarized alkenes known as Zincke imines. chemrxiv.org

The methodology follows a sequence of three main steps:

Ring-Opening: The pyridine is first activated, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive N-Tf-pyridinium salt. chemrxiv.org This intermediate readily undergoes ring-opening upon reaction with an amine, such as dibenzylamine, to form the NTf-Zincke imine. chemrxiv.orgnih.gov

Regioselective Halogenation: The Zincke imine intermediate, which is essentially a reactive azatriene, undergoes highly regioselective halogenation at the C3-position with electrophilic halogen sources like N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org

Ring-Closing: The halogenated intermediate is then treated with a nitrogen source, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), to reconstitute the pyridine ring, now bearing a halogen at the 3-position. chemrxiv.orgnih.gov

This powerful method provides access to a diverse set of 3-halopyridines and has been successfully applied to the late-stage functionalization of complex pharmaceutical compounds. chemrxiv.orgchemrxiv.org

| Step | Description | Reagents | Reference |

| 1. Ring-Opening | Pyridine is activated and then opened to form a Zincke imine intermediate. | Tf₂O, dibenzylamine | chemrxiv.orgnih.gov |

| 2. Halogenation | The reactive imine is regioselectively halogenated. | N-halosuccinimides (NCS, NBS) | chemrxiv.org |

| 3. Ring-Closing | The halogenated intermediate is cyclized to form the 3-halopyridine. | NH₄OAc, EtOH | chemrxiv.org |

This approach not only allows for halogenation but also opens pathways for other modifications, such as deuteration, to create higher mass isotopologs. nih.govacs.orgnih.gov

Derivatization of Pyridin-2-amine Precursors

The conversion of pyridin-2-amine precursors represents a versatile approach to constructing pyridinone skeletons. These reactions often leverage the nucleophilic character of the amino group to initiate cyclization or act as a handle for further functionalization.

One common strategy involves the multicomponent reaction of enaminones, malononitrile, and primary amines. nih.gov This method provides a direct and efficient route to highly substituted 2-aminopyridine (B139424) derivatives, which can then potentially be converted to the corresponding pyridinones. The reaction proceeds through a proposed mechanism involving an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine to a nitrile group, subsequent intramolecular cyclization, and a final aromatization step to yield the 2-aminopyridine product. nih.gov The generality of this multicomponent reaction has been demonstrated with various enaminones and primary amines, offering a flexible pathway to a diverse range of 2-aminopyridine precursors. nih.gov

Another approach involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov This method provides a practical route to substituted 2-aminopyridines, which are valuable intermediates for pyridinone synthesis. The process is a one-pot, two-step reaction that proceeds through an isolable N-formylaminopyridine intermediate. nih.gov The reaction of a pyridine N-oxide with an isocyanide, such as benzyl (B1604629) isocyanide, in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), leads to the formation of the N-formylaminopyridine. nih.gov Subsequent hydrolysis of this intermediate yields the desired 2-aminopyridine. nih.gov This methodology has been shown to be effective for a range of substituted pyridine N-oxides, although yields can be influenced by electronic effects and steric hindrance. For instance, electron-rich pyridine N-oxides may result in lower yields, and sterically hindered substrates can also lead to diminished product formation. nih.gov

Furthermore, 2-aminopyridine compounds can be synthesized from 2,4-pentadienenitrile (B12330761) compounds and an amine in the presence of a base. This method offers a route with mild reaction conditions and readily available starting materials, with reported yields ranging from 58-81%. google.com

| Precursor Type | Reagents | Product | Yield |

| Enaminones, malononitrile, primary amines | Varies | 2-Aminopyridine derivatives | Not specified |

| Pyridine N-oxides, activated isocyanides | TMSOTf, HCl/THF | 2-Aminopyridine derivatives | Up to 84% |

| 2,4-Pentadienenitrile compounds, amines | Base | 2-Aminopyridine compounds | 58-81% |

Preparation from Pyridine-2-carbonitrile Derivatives

Pyridine-2-carbonitrile derivatives serve as valuable precursors for the synthesis of various pyridine-based compounds, including those that can be converted to pyridinones. The nitrile group can be transformed into a variety of functional groups, providing a handle for cyclization or further derivatization.

One application of pyridine-2-carbonitriles is in the synthesis of fused pyridine systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, derived from the corresponding pyridone, can be reacted with ammonium acetate or hydrazine (B178648) hydrate (B1144303) to yield the 6-amino or 6-hydrazido derivatives, respectively. nih.gov The resulting 6-aminopyridinecarbonitrile can then be treated with various reagents to construct the fused pyrimidine (B1678525) ring. For instance, reaction with ethyl acetoacetate, acetic anhydride, or formic acid can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

The synthesis of 2,6-pyridinedicarbonitrile itself is an important process, as this compound is a key intermediate for various substituted pyridines. chemicalbook.com It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligands. chemicalbook.com One synthetic route involves the reaction of 2,6-pyridinedicarbonitrile with hydroxylamine (B1172632) hydrochloride and sodium hydroxide (B78521) in aqueous ethanol (B145695) to produce the corresponding bis(amidoxime). chemicalbook.com Another method involves stirring 2,6-pyridinedicarbonitrile with sodium methoxide (B1231860) in methanol, followed by the addition of ammonium chloride, to produce a high yield of a white solid product after workup. chemicalbook.com

Synthetic Pathways to Pyridyl-Pyrazole Intermediates

Pyridyl-pyrazole compounds are significant intermediates in the synthesis of various biologically active molecules. Several synthetic strategies have been developed to construct these bicyclic systems, often involving the formation of the pyrazole (B372694) ring onto a pre-existing pyridine scaffold.

A key intermediate, pyridinyl-1H-pyrazole-5-carboxylic acid, can be synthesized from 2,3-dichloropyridine (B146566). ciac.jl.cn The synthesis involves the reaction of 2,3-dichloropyridine with hydrazine, followed by treatment with diethyl maleate. Subsequent halogenation, oxidation, and hydrolysis lead to the desired pyridinyl-1H-pyrazole-5-carboxylic acid. ciac.jl.cn This intermediate can then be converted to the corresponding carbonyl chloride and reacted with various amines to produce a range of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds. ciac.jl.cn

Another important pyridyl-pyrazole intermediate is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. google.com This compound can be prepared from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction. google.com A reported method utilizes potassium persulfate as the oxidizing agent and sulfuric acid as a catalyst in an acetonitrile (B52724) system, with yields around 75-80%. google.com An improved process involves the controlled addition of the starting material to the reaction mixture, which can increase the yield to approximately 88%. google.com The synthesis of the precursor, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, is also a critical step.

The synthesis of pyrazole derivatives in general often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com For instance, 1,3,5-substituted pyrazoles can be obtained in good to excellent yields by reacting substituted acetylacetone (B45752) with hydrazines in ethylene (B1197577) glycol at room temperature. mdpi.com The use of α,β-unsaturated ketones and their derivatives also provides a common route to pyrazoles. mdpi.comnih.gov

| Pyridyl-Pyrazole Intermediate | Precursors | Key Reagents/Conditions |

| Pyridinyl-1H-pyrazole-5-carboxylic acid | 2,3-Dichloropyridine, Hydrazine, Diethyl maleate | Halogenation, Oxidation, Hydrolysis |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, Sulfuric acid, Acetonitrile |

| 1,3,5-Substituted Pyrazoles | Substituted acetylacetone, Hydrazines | Ethylene glycol, Room temperature |

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis of complex molecules, including the precursors for substituted pyridinones.

Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is a powerful method for forming C-C bonds between organoboron compounds and various organic halides or triflates. nih.govyonedalabs.comlibretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems found in many pharmaceuticals and materials. organic-chemistry.orgnih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast number of boronic acids and their derivatives. nih.govnih.gov

In the context of pyridinone precursor synthesis, the Suzuki coupling is frequently used to introduce aryl or heteroaryl substituents onto a pyridine or other heterocyclic ring. nih.gov For example, a series of novel pyridine derivatives were synthesized via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) or its N-acetylated derivative with various arylboronic acids. nih.gov These reactions were carried out in a 1,4-dioxane/water solvent system using a palladium tetrakis(triphenylphosphine) catalyst and potassium phosphate (B84403) as the base, affording the desired products in moderate to good yields. nih.gov

The choice of catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki coupling, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst. organic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates like aminoheteroaryl halides and heteroaryl boronic acids. organic-chemistry.org These advanced catalyst systems can overcome the catalyst inhibition often observed with basic nitrogen-containing heterocycles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Aryl-substituted pyridines |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Aryl-substituted pyridines |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | Not specified | Not specified | 3-Amino-2-(2-methoxyphenyl)pyridine |

Green Chemistry Principles in the Synthesis of Pyridinones

The principles of green chemistry are increasingly being integrated into the synthesis of pyridinones and other heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.in This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Aqueous and Environmentally Benign Reaction Conditions

Water is considered the greenest solvent and its use in organic synthesis is highly desirable. rsc.org Efforts have been made to develop synthetic methods for pyridines and pyridinones that can be performed in aqueous media.

One example is the Guareschi-Thorpe reaction for the synthesis of hydroxy-cyanopyridines, which can be conducted in water using ammonium carbonate. rsc.org In this multicomponent reaction, ammonium carbonate serves as both a non-toxic nitrogen source for the pyridine ring and a pH-controlled agent. rsc.org This approach is inexpensive, user-friendly, and eco-friendly, with the added benefits of product precipitation from the reaction medium and a simple work-up. rsc.org The reaction can be performed under thermal conditions or with ultrasound irradiation. rsc.org

Microwave-assisted synthesis is another green chemistry tool that has been applied to the synthesis of pyridine derivatives. nih.gov Microwave heating can lead to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 3-pyridine derivatives has been achieved through a one-pot multicomponent reaction under microwave irradiation, demonstrating the efficiency of this technique. nih.gov

The use of L-proline as a catalyst in a one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine is another example of a green and efficient method. nih.gov This reaction proceeds with broad functional group tolerance. nih.gov

| Reaction | Green Principle | Conditions |

| Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines | Aqueous medium, Non-toxic reagent | Water, Ammonium carbonate, Thermal or ultrasound |

| Multicomponent Synthesis of 3-Pyridine Derivatives | Microwave-assisted synthesis | Microwave irradiation |

| One-pot Synthesis of 2-(1H)-Pyridinones | Biocatalysis (amino acid) | L-proline catalyst |

Mechanistic Investigations and Chemical Reactivity of 5 Bromo 3 Chloropyridin 2 3h One

Exploration of Reaction Mechanisms

The reactivity of halogenated pyridines and related heterocycles is a subject of extensive study, with reaction mechanisms often elucidated through a combination of experimental and computational methods.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Pyridine (B92270) Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines and pyridinones. wikipedia.orgbyjus.com In this stepwise mechanism, a nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com For pyridinone systems, the ring nitrogen itself can delocalize the negative charge, making the ring susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen. wikipedia.org

In the context of 5-Bromo-3-chloropyridin-2(3H)-one, both the bromine and chlorine atoms can act as leaving groups. The relative reactivity of these halogens in SNAr reactions is not straightforward and can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. Generally, in SNAr reactions, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is often the initial attack of the nucleophile, which is favored by the more electronegative halogen's ability to polarize the carbon-halogen bond.

Computational studies on related systems, such as halogenated pyridines, indicate that C-halogen bond formation in SNAr-type pathways is often the key step, with phosphine (B1218219) elimination being rate-determining in certain designed reactions. researchgate.netnih.gov The regioselectivity of these reactions is also a critical aspect, with substitution occurring preferentially at positions that allow for stabilization of the Meisenheimer complex by the ring nitrogen and any other electron-withdrawing substituents. youtube.comuci.edu

Computational Studies on C-Halogen Bond Formation Energetics

Density Functional Theory (DFT) calculations are powerful tools for investigating the energetics of chemical reactions, including the formation and cleavage of carbon-halogen bonds. nih.govchemrxiv.orgijcce.ac.ir These studies provide insights into reaction mechanisms, transition state geometries, and activation energies, which are crucial for understanding and predicting chemical reactivity. uci.edu

For halogenated aromatic compounds, DFT calculations can be used to model the energies of the starting materials, intermediates, and products of SNAr reactions. This allows for a comparison of the relative activation barriers for the substitution of different halogens. For example, computational studies on halogenated pyridines have been used to understand the factors that control the regioselectivity of halogenation and nucleophilic substitution reactions. nih.govnih.govchemrxiv.org

In the case of this compound, DFT calculations could be employed to compare the energetics of nucleophilic attack at the C3 (chloro) and C5 (bromo) positions. Such studies would likely show that the relative bond strengths of the C-Cl and C-Br bonds, as well as the stability of the corresponding Meisenheimer complex intermediates, play a significant role in determining which halogen is more readily displaced. It is generally understood that the C-Cl bond is stronger than the C-Br bond. However, as noted earlier, the leaving group ability in SNAr reactions is not solely dependent on bond strength.

Reactivity of the Pyridinone Ring System

The pyridinone ring is a versatile scaffold that exhibits a rich and varied chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactivity Profiles

The electronic nature of the 2-pyridone ring is complex, with both electron-rich and electron-deficient regions. rsc.org This dual character allows it to react with both electrophiles and nucleophiles. The C3 and C5 positions are generally considered electron-rich and are thus more susceptible to electrophilic attack. rsc.org Conversely, the C4 and C6 positions are more electron-deficient and are the preferred sites for nucleophilic attack. rsc.org

The presence of halogen substituents, as in this compound, further influences this reactivity profile. The electron-withdrawing nature of the halogens enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. At the same time, the halogens themselves can be the site of reaction, as discussed in the context of SNAr reactions.

The carbonyl group in the pyridinone ring also plays a key role in its reactivity. It can be protonated or coordinated to a Lewis acid, which can activate the ring towards certain reactions. rsc.org Furthermore, the NH proton of the pyridinone is acidic and can be removed by a base, generating a pyridinone anion that can act as a nucleophile.

Diels-Alder Cycloaddition Reactions (where applicable to related pyridones)

2-Pyridones can participate in Diels-Alder reactions, acting as either the diene or the dienophile, depending on the substituents on the ring and the nature of the reaction partner. jst.go.jpacs.org When acting as a diene, the 2-pyridone ring reacts with a dienophile to form a bicyclic adduct, often an isoquinuclidine derivative. nih.govclockss.org The stereoselectivity of these reactions can be high and is influenced by both steric and electronic factors. clockss.org The presence of electron-withdrawing or electron-donating groups on the pyridone ring can affect its reactivity and the regioselectivity of the cycloaddition. clockss.org

While pyridines themselves are generally poor dienes in Diels-Alder reactions due to their aromaticity, pyridinones are more reactive because the presence of the carbonyl group disrupts the aromatic sextet to some extent. acs.org The reaction can be promoted by high pressure or by coordination to a metal complex. acs.orgnih.gov

Pyridinone Ring-Opening and Recombination Processes

Pyridinone rings can undergo a variety of rearrangement and ring-opening reactions, often under thermal or photochemical conditions. rsc.org For example, certain N-substituted 2-pyridones have been shown to undergo thermal rearrangements to give 3- or 5-substituted derivatives. rsc.org

In some cases, the pyridinone ring can be opened and then reclosed to form a different heterocyclic system. For instance, a tandem ring-opening/intramolecular cycloaddition reaction has been reported for thiazoline-fused 2-pyridones, leading to the formation of cyclobutane-fused derivatives. acs.org Another example involves the ring-opening of pyridinium (B92312) salts to form acyclic Zincke imine intermediates, which can then undergo further reactions before ring-closing to form substituted pyridines. nih.govchemrxiv.org These types of processes can provide access to novel and complex molecular architectures that would be difficult to synthesize by other means.

Site-Selective C-H Functionalization of Pyridinones

The 2-pyridone ring possesses several C-H bonds (typically at the C3, C4, C5, and C6 positions) that are electronically and sterically distinct. This inherent differentiation allows for site-selective functionalization, a highly sought-after goal for creating molecular diversity. rsc.orgnih.gov The presence of the electron-withdrawing carbonyl group and the ring nitrogen atom creates a conjugated system with varied electron density, making certain positions more susceptible to specific types of reactions. nih.gov For This compound , the available sites for C-H functionalization are the C4 and C6 positions. The strategies to achieve selectivity at these sites can be broadly categorized into radical-mediated processes, organometallic catalysis, and the use of directing groups or steric control.

Radical-mediated reactions offer a robust pathway for the C-H functionalization of 2-pyridones, often demonstrating high regioselectivity that is less dependent on the inherent electronic biases of the ring. nih.gov These methods typically involve the generation of a radical species that adds to the pyridone ring. Research by Hirano and Miura has shown that nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds proceeds with perfect C3-selectivity, regardless of the substituents on the pyridone ring. nih.gov This high selectivity arises from the radical nature of the transformation. nih.gov Similarly, photoredox catalysis using sensitizers like Ir(ppy)₃ can generate alkyl and aryl radicals that selectively functionalize the C3 position. nih.gov

For This compound , where the C3 and C5 positions are blocked, radical-mediated strategies would be expected to target the remaining C4 and C6 positions. The ultimate regioselectivity would depend on the specific radical-generating system and the steric and electronic environment at the C4 and C6 positions, which are influenced by the adjacent halogen substituents.

Transition metal catalysis is a cornerstone of modern C-H functionalization, providing diverse and tunable reactivity. yale.eduyoutube.com The choice of metal, ligands, and reaction conditions can precisely control which C-H bond is activated, a concept known as organometallic control. nih.gov

Several catalytic systems have been developed for the site-selective functionalization of the 2-pyridone core:

C6-Selectivity: The C6 position is the most electron-deficient site in a 2-pyridone. Nakao and Hiyama developed a Ni/Al cooperative catalysis system for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov

C5-Selectivity: The C5 position is the most electron-rich carbon, making it a target for electrophilic metalation. Gold-catalyzed direct alkynylation with hypervalent iodine reagents achieves high C5-selectivity. nih.gov

C3-Selectivity: Palladium catalysis has been employed for C3-selective arylation, although selectivity can sometimes be competitive with the C5 position. nih.gov

In the case of This compound , organometallic catalysis represents a promising avenue for functionalizing the C4 and C6 positions. A palladium-based system, for instance, might favor arylation at the C4 position, drawing analogy from the arylation of 3-halopyridines. nih.gov Conversely, a nickel-based system could potentially target the C6 position. The interplay between the electronic effects of the halogens and the nature of the organometallic catalyst would be the determining factor for the reaction's regiochemical outcome.

| Functionalization Strategy | Typical Selectivity | Catalyst/Reagent Example | Mechanism Type |

| Radical Alkylation | C3 | Ni(cod)₂ / α-bromo carbonyls | Radical |

| Radical Arylation | C3 | Ir(ppy)₃ / diaryliodonium salts | Photoredox Radical |

| Alkenylation | C6 | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | Organometallic |

| Alkynylation | C5 | Au(I) / TIPS-EBX | Organometallic |

| Arylation | C6 | Cu(I) / N-(2-pyridyl) directing group | Directed Organometallic |

| Borylation | Sterically least hindered | [Ir(cod)OMe]₂ / dtbpy | Organometallic |

This table summarizes general strategies for 2-pyridone functionalization based on available literature. nih.gov

To overcome the intrinsic reactivity patterns of the pyridone ring, chemists often employ directing groups. youtube.com A directing group is a functional group temporarily installed on the substrate (often on the ring nitrogen) that coordinates to the metal catalyst, delivering it to a specific, often proximal, C-H bond. This strategy enables functionalization at positions that are otherwise difficult to access. For example, installing an N-(2-pyridyl) group on the pyridone nitrogen directs copper-mediated C6-selective heteroarylation. nih.gov

Steric hindrance is another powerful tool for controlling regioselectivity. rsc.orgrsc.org Reactions may preferentially occur at the most sterically accessible C-H bond. A notable example is the iridium-catalyzed C-H borylation of 2-pyridones, where selectivity is primarily dictated by steric factors, favoring the less crowded positions. nih.gov

For This compound , the bromo and chloro substituents at C5 and C3, respectively, exert significant steric influence around the C4 and C6 positions. A bulky catalyst would likely favor the more accessible of the two sites. A more robust approach would be to install a directing group on the pyridone nitrogen, which could provide highly predictable control over the functionalization of the C6 position due to its proximity.

Influence of Halogen Substituents on Ring Reactivity

The two halogen atoms in This compound are not mere spectators; they profoundly modulate the electronic properties and reactivity of the pyridone ring. researchgate.net Halogens exhibit a dual electronic effect: they are strongly electron-withdrawing through the sigma framework (inductive effect) but can be weakly electron-donating through their lone pairs into the pi system (resonance effect). libretexts.orgyoutube.com

In pyridones and other electron-deficient systems like pyridines, the inductive effect of chlorine and bromine is dominant. nih.gov This has several consequences:

Increased Acidity of C-H Bonds: The inductive pull of the halogens increases the acidity of the adjacent C-H protons. This can be a critical factor in C-H activation mechanisms that proceed via deprotonation, such as concerted metalation-deprotonation (CMD). acs.org

Polarization Effects: The halogens polarize the nearby C-H bonds, which can influence the regioselectivity of addition reactions and metalations. nih.gov For example, in 3-chloropyridine (B48278), palladium-catalyzed arylation occurs selectively at the C4 position, a result influenced by the electronic character of the C-H bonds. nih.gov

The presence of two halogens, as in 3,5-dichloro-2-pyridone, creates a highly electron-poor system. cymitquimica.comnist.gov Such dihalo-substituted pyridones are valuable as their electrophilic character makes them useful in various nucleophilic substitution reactions. cymitquimica.com Furthermore, the halogens themselves serve as versatile synthetic handles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, allowing for further diversification after an initial C-H functionalization step. nih.gov

In This compound , the combined electron-withdrawing power of the chloro and bromo substituents significantly lowers the nucleophilicity of the ring. This deactivation must be overcome by the catalytic system in any C-H functionalization attempt. However, these same electronic effects are key to controlling the regioselectivity of such advanced transformations.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Chloropyridin 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 5-Bromo-3-chloropyridin-2(3H)-one are not available in the searched resources. This analysis would typically provide information on the number and electronic environment of protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, which would reveal the chemical shifts of each carbon atom in the pyridinone ring and any substituents, could not be located for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

While the molecular weight of this compound can be calculated from its chemical formula (C₅H₃BrClNO), specific ESI-MS data, including the observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its fragmentation pattern, were not found. This analysis is crucial for confirming the molecular weight and providing structural clues.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Analysis of Characteristic Vibrational Modes

No experimental IR or Raman spectra for this compound were discovered. This data would typically identify characteristic vibrational frequencies for functional groups such as the carbonyl (C=O) stretch of the pyridinone ring, C-H, C-N, C-Cl, and C-Br bonds.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The study of a molecule's electronic transitions through UV-Vis spectroscopy provides valuable insights into its electronic structure. For this compound, this analysis would involve dissolving the compound in various solvents and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would be expected to show characteristic absorption bands, with the position of the maximum absorption (λmax) and the molar absorptivity (ε) being key parameters. These values are influenced by the chromophores present in the molecule, namely the substituted pyridinone ring, and the electronic transitions such as n → π* and π → π*.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding a molecule's conformation, intermolecular interactions, and packing in the solid state.

Single Crystal X-ray Analysis for Molecular Geometry and Conformation

To perform single crystal X-ray analysis, a suitable single crystal of this compound would be required. This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Such data would definitively establish the geometry of the pyridinone ring and the spatial relationship of the bromo and chloro substituents.

A search of crystallographic databases reveals no published single crystal X-ray structures for this compound. While crystal structures for related compounds containing a 3-chloropyridine (B48278) moiety, such as certain pyrazole (B372694) derivatives, have been reported, this information cannot be directly extrapolated to the title compound due to significant structural differences.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Chiral Analysis through X-ray Diffraction (if applied to enantiomers)

The potential for chirality in this compound exists due to the tautomeric nature of the pyridinone ring, which could lead to a chiral center at the C3 position if the hydrogen is fixed. If the compound exists as a pair of enantiomers and they could be resolved and crystallized separately, X-ray diffraction of the single enantiomer crystals would be the definitive method to determine the absolute configuration. This technique, particularly when using anomalous dispersion, can distinguish between the R and S enantiomers.

As there is no information on the synthesis or resolution of enantiomers for this compound, and no crystallographic data of any form exists, any discussion of chiral analysis via X-ray diffraction remains purely speculative.

Theoretical and Computational Chemistry of 5 Bromo 3 Chloropyridin 2 3h One

Density Functional Theory (DFT) Based Investigations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost. For a molecule like 5-Bromo-3-chloropyridin-2(3H)-one, DFT calculations can elucidate various molecular properties.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is typically a geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable conformation of the molecule in the gas phase.

Table 1: Representative Optimized Geometry Parameters for a Substituted Pyridinone (Hypothetical Data)

| Parameter | Value |

| Bond Length (C-Br) | 1.89 Å |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (Cl-C-C) | 118.5° |

| Dihedral Angle (Br-C-C-N) | 179.8° |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT geometry optimization of this compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a reliable method for predicting various spectroscopic parameters.

Vibrational Frequencies: The calculation of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule, is a standard output of DFT calculations. By analyzing the vibrational modes, specific functional groups within this compound can be identified and their characteristic frequencies predicted. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated shifts are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| C=O Vibrational Frequency | 1680 cm⁻¹ |

| ¹³C NMR Shift (C=O) | 165 ppm |

| ¹H NMR Shift (N-H) | 8.2 ppm |

Note: The data in this table is hypothetical and illustrates the type of information that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the band gap. A small band gap is associated with higher chemical reactivity and lower kinetic stability.

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Band Gap (ΔE) | 5.3 |

Note: This data is for illustrative purposes and represents typical values that might be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

Electron-rich regions (negative potential): These areas, typically colored red or yellow, are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen and nitrogen atoms.

Electron-poor regions (positive potential): These areas, usually colored blue, are prone to nucleophilic attack. For this molecule, regions near the hydrogen atom and potentially the halogen atoms could show a positive potential.

The MEP map provides a clear picture of the charge distribution and is useful for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs.

This analysis can quantify the intramolecular charge transfer and hyperconjugative interactions within this compound. The stabilization energies associated with these interactions provide insight into the molecule's stability and electronic properties. For example, it could reveal the extent of electron delocalization from the lone pairs of the oxygen and halogen atoms into the pyridinone ring.

Derivatization Strategies and Functional Group Transformations of 5 Bromo 3 Chloropyridin 2 3h One

Chemical Modifications at the Pyridinone Core

Introduction of Diverse Functional Groups

The introduction of functional groups onto the pyridinone core of 5-Bromo-3-chloropyridin-2(3H)-one has not been specifically described in the surveyed literature. Generally, the nitrogen atom of pyridin-2-ones can be alkylated or acylated under basic conditions, but no examples using this specific substrate have been found.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille)

While Suzuki and Stille cross-coupling reactions are powerful methods for C-C bond formation on halopyridines, no studies were identified that apply these reactions to this compound. The general mechanism for a Stille coupling involves the palladium-catalyzed reaction of an organotin compound with an organic halide. wikipedia.org Similarly, the Suzuki coupling utilizes an organoboron species. researchgate.net

The key challenge in applying these methods to this compound would be achieving regioselectivity between the C-Br and C-Cl bonds. In many dihalogenated systems, palladium-catalyzed couplings can be tuned to react preferentially at the C-Br bond over the less reactive C-Cl bond. nih.gov However, the electronic effects of the pyridinone oxygen and the adjacent chlorine atom could influence this expected reactivity, and no experimental data is available to confirm this.

Transformations Involving Bromine and Chlorine Substituents

Nucleophilic Displacement of Halogens

The direct displacement of the bromine or chlorine atoms on the this compound ring by nucleophiles has not been reported. In related systems like 5-bromo-2-chloropyridine, selective amination at the C-Br position can be achieved under palladium catalysis, demonstrating the differential reactivity of the halogens. acs.org Whether similar selectivity would be observed in nucleophilic aromatic substitution on the target pyridinone is unknown.

Palladium-Catalyzed Functionalization

There is a lack of specific research on the palladium-catalyzed functionalization of this compound. While palladium catalysis is a cornerstone of modern organic synthesis for functionalizing aryl halides, diva-portal.org including amination cmu.edunih.gov and cross-coupling reactions, uzh.chnih.gov these methods have not been explicitly applied to this substrate in the available literature.

Synthesis of Advanced Heterocyclic Architectures

The use of this compound as a precursor for the synthesis of more complex, fused heterocyclic architectures is not documented. Methodologies exist for creating fused systems like furo[2,3-b]pyridines nih.govresearchgate.net and thieno[2,3-b]pyridines mdpi.comnih.govdntb.gov.uasciforum.net from various substituted pyridine (B92270) precursors. These syntheses often involve intramolecular cyclization following an initial substitution or cross-coupling reaction. Without established protocols for the initial functionalization of this compound, its application in constructing these advanced scaffolds remains unexplored in the public domain.

Construction of Fused Pyridyl-Pyrazole Ring Systems

The fusion of pyridine and pyrazole (B372694) rings offers a pathway to novel heterocyclic systems with diverse chemical properties. A significant application of derivatized pyridyl-pyrazoles is in the synthesis of pesticides. For instance, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a crucial intermediate in the production of Cyclaniliprole. chemicalbook.com The synthesis of this key intermediate can be achieved through a condensation reaction of 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine (B146566) in an ethanol (B145695) solution with potassium carbonate, heated under reflux. google.com

Another important derivative, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, is an intermediate in the synthesis of the insecticide Rynaxypyr. nih.gov This compound can be synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate via an oxidation reaction. google.com

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. chim.it For example, 5-amino-3-methyl-1-phenylpyrazole can be reacted with various reagents to produce substituted pyrazoles. researchgate.net The development of pyrazolo[3,4-b]pyridine and triazole molecular hybrids has also been explored for potential antibacterial applications. researchgate.net

Table 1: Synthesis of Fused Pyridyl-Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Application/Significance |

|---|---|---|---|

| 5-bromo-1H-3-pyrazolecarboxylic acid, 2,3-dichloropyridine | Potassium carbonate, ethanol | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Intermediate for Cyclaniliprole chemicalbook.comgoogle.com |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Potassium persulfate, sulfuric acid, acetonitrile (B52724) | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Intermediate for Rynaxypyr nih.govgoogle.com |

| 5-amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride, arenediazonium salt, etc. | Substituted 3-methyl-1-phenylpyrazoles | Building blocks for further synthesis researchgate.net |

| 1H-pyrazolo[3,4-b]pyridine derivatives | Various | Molecular hybrids with triazoles | Potential antibacterial agents researchgate.net |

Synthesis of Pyridyl-Oxadiazole and Pyridyl-Triazole Derivatives

The incorporation of oxadiazole and triazole moieties into a pyridyl structure can lead to compounds with a range of biological activities. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the cyclization of acyl hydrazides. jchemrev.com For instance, 5-pyridyl-1,3,4-oxadiazole-2-thione can be synthesized from isonicotinic acid hydrazide and carbon disulfide in a basic medium. jst.go.jp This thione can then be further derivatized.

The synthesis of pyridyl-substituted triazoles can be achieved through various routes. One method involves the reaction of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one with different nucleophiles to create a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov Another approach involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides derived from a pyridine carbohydrazide (B1668358) to form 1,2,4-triazole-3-thiones, which can be subsequently alkylated. nih.gov

Table 2: Synthesis of Pyridyl-Oxadiazole and Pyridyl-Triazole Derivatives

| Starting Material | Key Reagent(s) | Product Type |

|---|---|---|

| Isonicotinic acid hydrazide | Carbon disulfide | 5-Pyridyl-1,3,4-oxadiazole-2-thione jst.go.jp |

| 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one | Various nucleophiles | 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives nih.gov |

| Pyridine carbohydrazide | Isothiocyanates, NaOH | 1,2,4-Triazole-3-thiones nih.gov |

| [(3-pyridyl)-1,3,4-oxadiazol-2-yl] thio acetic acid | Aroyl hydrazines, POCl3 | 2-(3-pyridyl)-5-([(5-aryl-1,3,4-oxadiazol-2-yl) methylene]thio)-1,3,4-oxadiazoles nih.gov |

Formation of Quinazolinone and Benzoxazinone (B8607429) Derivatives

Quinazolinone and benzoxazinone ring systems are important pharmacophores. A common route to quinazolinones involves the initial formation of a benzoxazinone from an anthranilic acid derivative, followed by reaction with an amine. nih.gov For example, N-acylanthranilic acids can be condensed with primary amines to yield 2,3-disubstituted 4(3H)-quinazolinones. mdpi.com

The synthesis of benzoxazinones can be achieved by reacting anthranilic acid with acyl chlorides. nih.gov For instance, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is prepared by refluxing 4-nitroanthranilic acid with acetic anhydride (B1165640). christuniversity.in These benzoxazinones can then be converted to quinazolinones.

Various catalytic methods have been developed for these syntheses. Copper-catalyzed tandem reactions and palladium-catalyzed carbonylations are among the modern techniques employed for the construction of these heterocyclic systems. organic-chemistry.org

Table 3: Synthesis of Quinazolinone and Benzoxazinone Derivatives

| Starting Material | Key Reagent(s) | Product Type |

|---|---|---|

| Anthranilic acid | Acyl chloride, then amine | Quinazolinone derivatives nih.gov |

| N-acylanthranilic acid | Primary amines | 2,3-disubstituted 4(3H)-quinazolinones mdpi.com |

| Anthranilic acid | Acyl chloride | Benzoxazinone derivatives nih.gov |

| 4-nitroanthranilic acid | Acetic anhydride | 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one christuniversity.in |

Amidation and Carbonitrile Transformations

Amidation reactions are crucial for introducing amide functionalities, which are prevalent in biologically active molecules. The synthesis of quinazolinones often involves an amidation step. For instance, 2-aminobenzamides can undergo reactions with various substrates to form quinazolinones. organic-chemistry.org

Carbonitrile groups can be introduced and transformed to create diverse functionalities. The synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine. mdpi.com This highlights the reactivity of dicyano compounds in forming heterocyclic structures with cyano groups. In the context of pyridyl-pyrazoles, the carboxylic acid group of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid can be activated and reacted with amines to form amides, a key step in the synthesis of insecticides like Chlorantraniliprole (B1668704). google.com

Table 4: Amidation and Carbonitrile Transformations

| Starting Material | Transformation | Product Type | Significance |

|---|---|---|---|

| 2-aminobenzamides | Reaction with aldehydes, alcohols, etc. | Quinazolinones | Access to bioactive scaffolds organic-chemistry.org |

| Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Reaction with bromine | Isothiazole-4-carbonitrile | Synthesis of novel sulfur-containing heterocycles mdpi.com |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Amidation | N-substituted amides | Synthesis of insecticides google.com |

Strategic Applications in Complex Chemical Synthesis

5-Bromo-3-chloropyridin-2(3H)-one as a Synthetic Building Block

The utility of this compound as a synthetic building block is well-established in the field of organic chemistry. Its bifunctional nature, possessing both a bromine and a chlorine substituent, allows for selective and sequential reactions, providing a route to a wide array of more complex molecules.

Precursor in Multistep Organic Syntheses

In the realm of multistep organic synthesis, this compound is a valuable precursor. Its reactivity allows for its incorporation into larger molecular frameworks through various coupling and substitution reactions. Chemists can exploit the differential reactivity of the C-Br and C-Cl bonds to introduce different functional groups in a controlled manner. This step-wise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular architectures from simpler, readily available starting materials. The ability to perform selective transformations is crucial for minimizing by-product formation and maximizing yield in lengthy synthetic sequences.

Foundation for Novel Heterocyclic Scaffolds

The pyridinone core of this compound serves as a foundational scaffold for the development of novel heterocyclic compounds. tcichemicals.comnih.govorgsyn.org Heterocyclic structures are of immense interest due to their prevalence in natural products and pharmaceutically active compounds. By strategically modifying the bromine and chlorine positions, and by further reacting at the nitrogen or the carbonyl group, a diverse library of new heterocyclic entities can be generated. These novel scaffolds can then be evaluated for a range of biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals. The inherent reactivity of the starting pyridinone allows for the exploration of new chemical space, a key objective in drug discovery and materials science. For instance, gold-catalyzed coupling reactions have been successfully employed to create new C-C bonds with various arenes and heteroarenes, demonstrating the versatility of halogenated pyridones in constructing complex molecular frameworks. orgsyn.org

Intermediates for Agrochemical Development

The agrochemical industry heavily relies on the efficient synthesis of active ingredients to protect crops from pests and diseases. This compound and its derivatives play a pivotal role as intermediates in the production of several key agrochemicals. tcichemicals.compatsnap.comgoogle.comnih.govbldpharm.comsigmaaldrich.com

Synthesis of Chlorantraniliprole (B1668704) and Related Insecticides

One of the most significant applications of this compound derivatives is in the synthesis of the insecticide chlorantraniliprole. patsnap.comgoogle.comnih.govpatsnap.com This compound is a member of the anthranilic diamide (B1670390) class of insecticides, which are highly effective against a broad spectrum of chewing pests. The synthesis of chlorantraniliprole involves the coupling of a substituted pyrazole (B372694) carboxylic acid with an anthranilic acid derivative.

| Intermediate | Application | Reference |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Key intermediate in the synthesis of Chlorantraniliprole | patsnap.comgoogle.comnih.govpatsnap.comscimplify.comagrochemicals.com.cn |

| 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazine-4-one | Intermediate in Chlorantraniliprole synthesis | patsnap.compharmaffiliates.com |

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are also valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). tcichemicals.compatsnap.comgoogle.comnih.govbldpharm.comagrochemicals.com.cnpharmaffiliates.com Its ability to participate in a variety of chemical transformations makes it a key starting material for creating complex molecular structures with potential therapeutic applications.

Preparation of Glucocorticoid Receptor Ligands

Research has shown that derivatives of this compound can be utilized in the preparation of ligands for the glucocorticoid receptor. These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic effects in inflammatory diseases, autoimmune disorders, and some types of cancer. The synthesis of these ligands often involves the strategic introduction of the pyridinone core, with the bromine and chlorine atoms serving as handles for further functionalization to achieve the desired binding affinity and selectivity for the receptor.

Synthesis of Pyridine-3-sulfonamide (B1584339) Analogs

No direct studies detailing the use of this compound for the synthesis of pyridine-3-sulfonamide analogs were identified. However, research on related substituted pyridines demonstrates the feasibility of such transformations. For instance, 4-chloropyridine-3-sulfonamide (B47618) can be converted to 4-azidopyridine-3-sulfonamide, which then serves as a precursor for a variety of triazolyl-substituted pyridine-3-sulfonamides through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This methodology highlights how a chloro-substituted pyridine (B92270) can be functionalized to produce complex sulfonamide derivatives.

The synthesis of pyridine-3-sulfonyl chloride itself has been achieved from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination. google.com This indicates that if the 3-chloro substituent of this compound could be converted to an amino group, a pathway to corresponding sulfonamides would be accessible.

Table 1: Synthesis of Substituted Pyridine-3-sulfonamide Analogs from a Related Precursor

| Precursor | Reagents | Product | Yield | Reference |

| 4-Chloropyridine-3-sulfonamide | Sodium azide | 4-Azidopyridine-3-sulfonamide | Not Specified | mdpi.com |

| 4-Azidopyridine-3-sulfonamide | Various terminal alkynes, Copper(I) iodide, Triethylamine | 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides | 29-65% | mdpi.com |

| 3-Aminopyridine | 1. Diluted HCl, Sodium nitrite, Sodium fluoborate; 2. Sulfonyl chlorination | Pyridine-3-sulfonyl chloride | Not Specified | google.com |

This table presents data for the synthesis of pyridine-3-sulfonamide analogs from related pyridine precursors, as no direct data for this compound was available.

Contributions to Anticancer Research (via related pyridine derivatives)

While there is no specific anticancer research focusing on this compound, the broader class of pyridine derivatives is a significant area of investigation in oncology. researchgate.netresearchgate.net Pyridine-based compounds are integral to many approved anticancer drugs and are known to target various biological pathways involved in cancer progression, such as kinase inhibition and disruption of tubulin polymerization. researchgate.net

Research on other bromo- and chloro-substituted heterocyclic compounds demonstrates their potential as anticancer agents. For example, novel 1,5-diaryl pyrazole derivatives with chloro and bromo substitutions have shown potent inhibitory activity against COX-2, an enzyme implicated in some cancers. nih.gov Specifically, compounds with a 4-chloro or 4-bromo substitution on a phenyl ring attached to the pyrazole core exhibited significant activity. nih.gov This suggests that the halogen atoms on the pyridine ring of this compound could be crucial for potential biological activity.

Furthermore, a review of pyridine-fused heterocyclic derivatives highlights their promise as anticancer agents, with various compounds demonstrating in vitro cytotoxic activity against different cancer cell lines. nih.gov

Table 2: Anticancer Activity of Related Substituted Heterocyclic Compounds

| Compound Class | Key Structural Features | Target/Assay | Notable Results | Reference |

| 1,5-Diaryl Pyrazoles | 4-Chloro and 4-bromo substitutions | COX-2 Inhibition | IC50 of 0.781 µM for select compounds | nih.gov |

| Pyridine Derivatives | General class | Various (kinases, tubulin, etc.) | Core scaffold in numerous anticancer drugs | researchgate.net |

| Pyridine-fused Heterocycles | Imidazopyridine, Triazolopyridine, etc. | In vitro cytotoxicity | Numerous compounds with significant activity against various cancer cell lines | nih.gov |

This table summarizes anticancer research on related substituted heterocyclic compounds due to the absence of specific data for this compound.

Applications in Advanced Materials Chemistry

The electronic properties of the pyridinone ring, modified by the electron-withdrawing effects of the bromine and chlorine substituents, suggest that this compound could be a valuable building block in materials science.

Development of Photoluminescent Materials

Direct studies on the photoluminescent properties of this compound were not found. However, substituted pyridines are a cornerstone in the development of fluorescent materials. nih.gov The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the internal charge transfer (ICT) state, thereby tuning the fluorescence properties. nih.gov For instance, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides bearing electron-withdrawing groups like bromine have been shown to exhibit aggregation-induced emission enhancement (AIEE). nih.gov

Other research has focused on sky-blue delayed fluorescence molecules based on pyridine-substituted acridone (B373769) for use in efficient organic light-emitting diodes (OLEDs). rsc.org Additionally, hydroxyl-substituted 4'-phenyl-terpyridine ligands and their zinc complexes have been synthesized and their photoluminescent properties studied, showing emissions in the blue to green range. doi.org These examples underscore the potential of substituted pyridines in creating novel photoluminescent materials.

Table 3: Photoluminescent Properties of Related Substituted Pyridine Compounds

| Compound Class | Key Structural Features | Emission Characteristics | Application | Reference |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Bromo-substituted pyridine ring | Aggregation-Induced Emission Enhancement (AIEE) | Fluorescent materials | nih.gov |

| Pyridine-substituted acridone | Acridone and acridine (B1665455) derivatives | Sky-blue delayed fluorescence (480-502 nm) | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Hydroxyl-substituted 4'-phenyl-terpyridines | Terpyridine scaffold with hydroxyl groups | Emission at 420-524 nm in solution | Photoluminescent materials | doi.org |

This table presents findings on the photoluminescent properties of related substituted pyridine compounds, as no direct data for this compound was available.

Role in Dye Sensitizer (B1316253) Design

There is no available research on the specific use of this compound in dye sensitizer design. However, the pyridine ring is a known component in dye-sensitized solar cells (DSSCs), often acting as an electron-withdrawing anchoring group. researchgate.net Donor-acceptor π-conjugated dyes containing a pyridine ring have demonstrated greater short-circuit photocurrent density and conversion yields compared to conventional dyes with a carboxylic acid anchoring group. researchgate.net The nitrogen atom of the pyridine ring can coordinate with Lewis acid sites on the surface of TiO2, which is beneficial for electron injection. researchgate.net

Porphyrin dyes featuring rigid triarylamine donor groups have also been synthesized for use in DSSCs, showcasing the versatility of incorporating nitrogen-containing heterocycles into photosensitizers. rsc.org The pyridine moiety has also been explored as an anchoring group in the development of hole-transport materials for perovskite solar cells. mdpi.com

Future Research Directions and Perspectives in 5 Bromo 3 Chloropyridin 2 3h One Chemistry

Innovations in Regioselective Synthesis and Reaction Efficiency

Key areas of innovation are expected to include:

Catalytic C-H Functionalization: Transition metal-catalyzed C-H activation presents a powerful tool for the direct and selective introduction of functional groups onto the pyridinone core. rsc.org Future studies may explore the use of rhodium(III) and other transition metals to achieve regioselective C-H arylation, alkenylation, or alkylation, thus streamlining the synthesis of complex derivatives. rsc.orgnih.gov

One-Pot and Tandem Reactions: The development of one-pot or tandem reaction sequences that minimize intermediate purification steps is a significant goal for improving efficiency and reducing waste. nih.gov Tandem reactions, such as aza-Diels-Alder or Michael addition/cyclization cascades, could provide rapid access to diverse pyridinone structures from simple precursors.

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability. Future research could focus on developing robust flow chemistry protocols for the synthesis of 5-Bromo-3-chloropyridin-2(3H)-one and its derivatives, enabling more efficient and reproducible production.

Elucidation of Novel Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. While the general reactivity patterns of pyridinones are known, detailed mechanistic studies on this specific, di-halogenated scaffold are less common.

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR and process NMR, can provide real-time monitoring of reaction intermediates and help to elucidate complex reaction pathways. This can be particularly valuable for understanding the role of catalysts and reaction conditions in controlling regioselectivity.

Kinetic Studies: Detailed kinetic analysis of key reaction steps will provide quantitative data on reaction rates and activation parameters, offering insights into the factors that govern reaction efficiency.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, such as rearrangements or specific bond-breaking and bond-forming events.

Computational-Aided Design for Targeted Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of targeted experiments. For this compound, computational approaches can accelerate the discovery of new reactions and applications.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the electronic structure and reactivity of this compound. nih.gov This can help to predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new regioselective functionalization reactions.

Molecular Docking Studies: For applications in medicinal chemistry or materials science, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target or a host material. nih.gov This can aid in the rational design of molecules with specific biological activities or material properties.

Reaction Pathway Modeling: Computational modeling can be used to explore the energy profiles of different reaction pathways, helping to identify the most favorable conditions for a desired transformation and to understand the origins of observed selectivity.

Expanding the Scope of Derivatization and Functionalization

The two halogen atoms on the this compound ring provide versatile handles for a wide range of chemical transformations. Future research will focus on expanding the library of accessible derivatives through innovative functionalization strategies.

Promising areas for exploration include:

Cross-Coupling Reactions: The bromine and chlorine atoms are amenable to a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This will enable the introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridinone ring facilitates SNAr reactions, allowing for the displacement of the halogen atoms with various nucleophiles, such as alkoxides, thiolates, and amines.

Directed Metalation: The use of directing groups can enable the selective metalation and subsequent functionalization of specific C-H bonds on the pyridinone ring, providing access to derivatives that are not readily available through other methods.

Exploration of New Application Domains in Chemical Science

While this compound is primarily known for its role in agrochemicals, its unique structural and electronic properties suggest that it could find applications in a much broader range of chemical sciences.

Future research should explore the potential of this compound and its derivatives in:

Medicinal Chemistry: Pyridinone scaffolds are present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govfrontiersin.org The specific substitution pattern of this compound could be exploited to develop novel drug candidates.

Materials Science: The ability of pyridinones to participate in hydrogen bonding and their tunable electronic properties make them attractive building blocks for the construction of functional materials, such as organic light-emitting diodes (OLEDs), sensors, and supramolecular assemblies.